molecular formula C6H5Cl2O2P B058146 Phenyl dichlorophosphate CAS No. 770-12-7

Phenyl dichlorophosphate

Cat. No. B058146
CAS RN: 770-12-7
M. Wt: 210.98 g/mol
InChI Key: TXFOLHZMICYNRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Phenyl dichlorophosphate has been synthesized through several methods. One notable approach involves its role as an efficient activating agent for dimethyl sulfoxide in the Pfitzner-Moffatt oxidation, facilitating the conversion of alcohols to corresponding ketones and aldehydes under mild conditions (Liu & Nyangulu, 1988). Another method includes its use in alpha-amino-beta-lactam synthesis from Dane salts and Schiff bases, showcasing its efficiency and economical advantage (Aizpurua et al., 1984).

Molecular Structure Analysis

The molecular structure of phenyl dichlorophosphate compounds has been extensively studied. For example, the reaction of thiamine diphosphate hydrochloride with methylphenyltin dichloride in water provided insights into its molecular and crystal structures, highlighting the coordination of thiamine diphosphate via its terminal phosphate group (Casas et al., 2001).

Chemical Reactions and Properties

Phenyl dichlorophosphate participates in various chemical reactions, such as the pyridinolysis of phenyl-substituted phenyl chlorophosphates in acetonitrile. This reaction investigates the kinetics and mechanism, indicating a concerted process with less steric hindrance (Guha et al., 2000). Similarly, its aminolysis with anilines suggests a concerted SN2 mechanism based on kinetic studies (Hoque et al., 2007).

Physical Properties Analysis

The physical properties of phenyl dichlorophosphate-related compounds, such as crystal structures and magnetic properties, have been characterized in various studies. For instance, novel layered organic–inorganic hybrid materials synthesized hydrothermally with phenyl dichlorophosphate derivatives revealed their crystal structures and variable temperature magnetic susceptibilities (Cui et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of phenyl dichlorophosphate and its derivatives, have been explored in various contexts. The synthesis of aromatic polyphosphonate from phenoxy dichlorophosphate with 4,4′-sulphonyldiphenol under low-temperature conditions highlighted its reactivity and the resulting polymer's flame retardancy and thermal stability (Liaw & Shen, 1993).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

Phenyl dichlorophosphate is used as a key activating agent in the Beckmann rearrangement of ketoximes . The Beckmann rearrangement is a well-documented reaction for converting ketoximes into N-substituted amides, and serves constantly as a topic of great interest in organic synthesis .

Methods of Application or Experimental Procedures

Upon treatment with phenyl dichlorophosphate in acetonitrile at ambient temperature, a variety of ketoximes underwent a Beckmann rearrangement in an effective manner to afford the corresponding amides in moderate to high yields . This procedure is convenient as it facilitates the title rearrangement at room temperature .

Results or Outcomes

The use of phenyl dichlorophosphate as a key activating agent has been developed to facilitate the Beckmann rearrangement at room temperature . This method is effective and yields moderate to high amounts of the corresponding amides .

Preparation of Phosphate Diesters

Specific Scientific Field

This application is in the field of Biochemistry .

Summary of the Application

Phenyl dichlorophosphate is used as a reagent for the preparation of phosphate diesters . Phosphate diesters are important in biochemistry as they form the backbone of DNA and RNA molecules .

Results or Outcomes

The outcome of this application is the formation of phosphate diesters . These compounds are crucial in biochemistry, particularly in the structure of nucleic acids like DNA and RNA .

Safety And Hazards

Phenyl dichlorophosphate is considered hazardous. It may cause severe skin, eye, and mucous membrane irritation. It reacts violently with water and causes burns. Inhalation may cause corrosive injuries to the upper respiratory tract and lungs. It is toxic by ingestion and highly toxic by skin absorption .

Future Directions

Phenyl dichlorophosphate has been used in the synthesis of a novel P/N flame-retardant monomer (PDHAA) through reacting phenyl dichlorophosphate (PDCP) with N-hydroxyethyl acrylamide (HEAA). This UV-curable surface flame-retardant strategy has broad application prospects in the field of fire protection . It has also been used in the Beckmann rearrangement of ketoximes to afford the corresponding amides in moderate to high yields , indicating its potential in organic synthesis.

properties

IUPAC Name

dichlorophosphoryloxybenzene
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InChI

InChI=1S/C6H5Cl2O2P/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H
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InChI Key

TXFOLHZMICYNRM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)OP(=O)(Cl)Cl
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Molecular Formula

C6H5Cl2O2P
Record name MONOPHENYL DICHLOROPHOSPHATE
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DSSTOX Substance ID

DTXSID6044987
Record name Phenyl phosphorodichloridate
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Molecular Weight

210.98 g/mol
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Physical Description

Monophenyl dichlorophosphate appears as a liquid. May severely irritate skin, eyes and mucous membranes., Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS]
Record name MONOPHENYL DICHLOROPHOSPHATE
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Record name Phenyl dichlorophosphate
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Product Name

Phenyl dichlorophosphate

CAS RN

770-12-7
Record name MONOPHENYL DICHLOROPHOSPHATE
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Record name Phosphorodichloridic acid, phenyl ester
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Record name PHENYL DICHLOROPHOSPHATE
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Record name Phosphorodichloridic acid, phenyl ester
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Synthesis routes and methods I

Procedure details

Phosphorus oxychloride (3.23 mL, 1 equiv) and phenol (g, 1 equiv) were stirred in anhydrous diethyl ether (25 mL). Anhydrous triethylamine was added (4.84 mL, 1 equiv) at −78° C. and the solution was allowed to warm to room temperature after 25 min. The triethylamine hydrochloride salt was filtered off and the solvent was removed under reduced pressure to give a clear pale yellow oil (g, %). (oil solidified in the freezer).
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Synthesis routes and methods II

Procedure details

To a mixture of 225 g. phosphoryl chloride and 2 g. diethylamine hydrochloride there is added 94 g. phenol over a two-hour period at a temperature of 105°-110°C. The temperature is held for two hours at 110°-115°C. to afford phenyl phosphorodichloridate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
832
Citations
HJ Liu, JM Nyangulu - Tetrahedron letters, 1988 - Elsevier
Phenyl dichlorophosphate has been shown to be a highly efficient activating agent for dimethyl sulfoxide in the Pfitzner-Moffatt oxidation. Alcohols are readily converted to the …
Number of citations: 40 www.sciencedirect.com
HJ Liu, SI Sabesan - Canadian Journal of Chemistry, 1980 - cdnsciencepub.com
… The condensation of carboxylic acids and thiols is greatly facilitated by the use of phenyl dichlorophosphate as an activating agent giving thiol esters in good yields. … In the …
Number of citations: 54 cdnsciencepub.com
CW Kuo, MT Hsieh, S Gao, YM Shao, CF Yao, KS Shia - Molecules, 2012 - mdpi.com
… Herein, we wish to report that a convenient new procedure, making use of phenyl dichlorophosphate (3) as a key activating agent, has been developed in our laboratories to …
Number of citations: 20 www.mdpi.com
A Arrieta, FP Cossio, C Palomo - Tetrahedron, 1985 - Elsevier
… under mild conditions by means of the readily availabte and economical reagent phenyl dichlorophoSphate. … The reaction mixture was cooled at OQC and phenyl dichlorophosphate …
Number of citations: 43 www.sciencedirect.com
A Arrieta, JM Aizpurua, C Palomo - Synthetic communications, 1982 - Taylor & Francis
In recent years, the beta-lactams importance has been increased, specially for their antibiotical and chemical properties, 1–3 and for their use as synthetic intermediates 4,5 . Several …
Number of citations: 12 www.tandfonline.com
JM Aizpurua, I Ganboa, FP Cossio, A Gonzalez… - Tetrahedron letters, 1984 - Elsevier
… results clearly shows the importance of the introduction of the phenyl dichlorophosphate … full paper is in preparation in which we disclose the reac tivity of phenyl dichlorophosphate …
Number of citations: 13 www.sciencedirect.com
AK Adak - Synlett, 2004 - thieme-connect.com
… for use in organic synthesis, phenyl dichlorophosphate (PDCP, 1) … Phenyl dichlorophosphate is regarded as the most widely … Phenyl dichlorophosphate (1) is conveniently prepared by …
Number of citations: 6 www.thieme-connect.com
JM Lago, A Arrieta, C Palomo - Synthetic Communications, 1983 - Taylor & Francis
… ABSTRACT: Carbonyl azides are obtained in high yields by a one-pot method from carboxylic acids and sodium azide by means of phenyl dichlorophosphate reagent. … In …
Number of citations: 28 www.tandfonline.com
HJ Liu, JM Nyangulu - Tetrahedron letters, 1989 - Elsevier
Abstract Treatment of pinenes with dimethyl sulfoxide in the presence of phenyl dichlorophosphate or phosphorus oxychloride resulted in facile fragmentation giving rise to limonene …
Number of citations: 17 www.sciencedirect.com
HJ Liu, SY Yu - Synthetic Communications, 1986 - Taylor & Francis
… Abstract: Treatment of ketals with phenyl dichlorophosphate and sodium iodide in refluxing benzene gave rise to ketones. … During the course of our recent studies on the transformation …
Number of citations: 8 www.tandfonline.com

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